molecular formula C7H4Cl2O2 B1632721 2,3-Dichloro-6-hydroxybenzaldehyde CAS No. 51571-16-5

2,3-Dichloro-6-hydroxybenzaldehyde

Cat. No.: B1632721
CAS No.: 51571-16-5
M. Wt: 191.01 g/mol
InChI Key: MYRBSVRXUYEZPM-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a hydroxyl group is present at the 6th position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

It’s known that benzaldehydes, in general, can interact with various cellular components, including proteins and enzymes .

Mode of Action

Benzaldehydes can undergo reactions at the benzylic position, which involves the resonance-stabilized carbocation . This suggests that 2,3-Dichloro-6-hydroxybenzaldehyde might interact with its targets through a similar mechanism.

Biochemical Pathways

A related compound, 2,3-dihydroxybenzoate decarboxylase, has been shown to have direction-dependent interactions with substrates/products traveling through the enzyme tunnel . This might suggest that this compound could also influence certain biochemical pathways in a similar manner.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . This could potentially affect its bioavailability and pharmacokinetics.

Result of Action

Benzaldehydes are known to disrupt cellular antioxidation systems, which could potentially lead to the inhibition of fungal growth .

Action Environment

It’s known that the compound is slightly soluble in water and soluble in hot water, ethanol, acetone, ether, and benzene . This suggests that the compound’s action could be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-6-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxybenzaldehyde using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dichloro-6-hydroxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-6-hydroxybenzaldehyde is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which confer distinct chemical properties and reactivity. This unique structure allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dichloro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRBSVRXUYEZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298460
Record name 2,3-Dichloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51571-16-5
Record name 2,3-Dichloro-6-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51571-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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